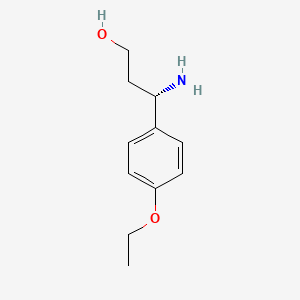
2-(Butan-2-yloxy)-5-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butan-2-yloxy)-5-methylaniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the hydrogen atom in the amino group is substituted with a butan-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)-5-methylaniline typically involves the alkylation of 5-methylaniline with butan-2-yl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and butan-2-yl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butan-2-yloxy)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-(Butan-2-yloxy)-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Butan-2-yloxy)-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yloxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Butan-2-yloxy)-4-methylphenylmethanamine: Similar structure but with a different substitution pattern on the aromatic ring.
2-(Butan-2-yloxy)-4-methylaniline: Another isomer with the butan-2-yloxy group at a different position.
Uniqueness
2-(Butan-2-yloxy)-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-butan-2-yloxy-5-methylaniline |
InChI |
InChI=1S/C11H17NO/c1-4-9(3)13-11-6-5-8(2)7-10(11)12/h5-7,9H,4,12H2,1-3H3 |
Clave InChI |
INFPQODUDMQSIF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=C(C=C(C=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


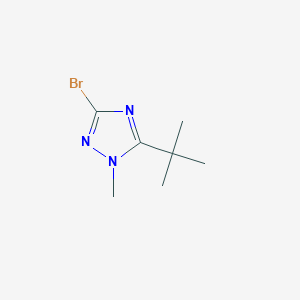
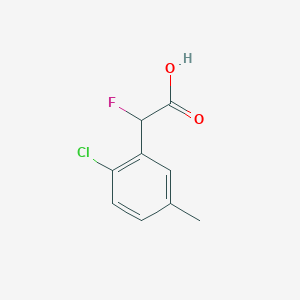
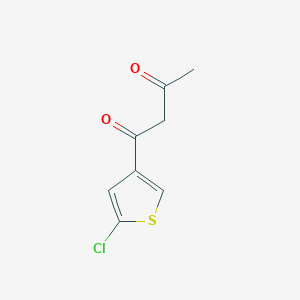
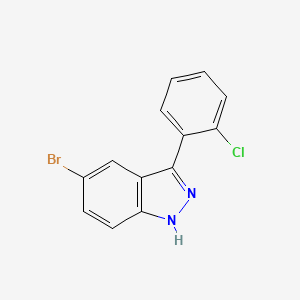
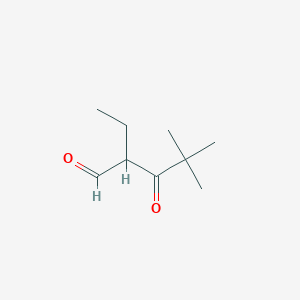

![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)
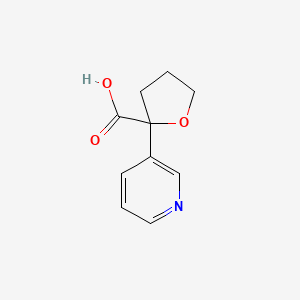

![(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13075127.png)
